molecular formula C₈H₃D₆IO₂ B1153785 1-Iodo-2,3-dimethoxybenzene-d6

1-Iodo-2,3-dimethoxybenzene-d6

Cat. No.: B1153785
M. Wt: 270.1
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2,3-dimethoxybenzene-d6 is a deuterated derivative of 1-iodo-2,3-dimethoxybenzene (C₈H₉IO₂), where six hydrogen atoms are replaced with deuterium (D). The non-deuterated parent compound has a molecular weight of 264.062 g/mol and a ChemSpider ID of 2040112 . The deuterated variant is structurally characterized by methoxy (-OCH₃) groups at the 2- and 3-positions and an iodine atom at the 1-position of the benzene ring.

Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy as non-reactive isotopic labels and in kinetic studies to investigate reaction mechanisms.

Properties

Molecular Formula

C₈H₃D₆IO₂

Molecular Weight

270.1

Synonyms

1-Iodo-2,3-dimethoxybenzene-d6;  2,3-Dimethoxy-1-iodobenzene-d6;  2,3-Dimethoxyiodobenzene-d6;  3-Iodoveratrole-d6

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Aromatic Compounds with Electron-Withdrawing Groups

1-Iodo-2,4-dinitrobenzene (IDNB)

  • Structure: Iodine at position 1, nitro (-NO₂) groups at positions 2 and 3.
  • Reactivity : IDNB is a well-characterized substrate for glutathione transferases (GSTs), enzymes that catalyze nucleophilic substitution reactions. In GST assays, IDNB exhibits high reactivity due to the electron-withdrawing nitro groups, which enhance the electrophilicity of the iodine-bearing carbon .
  • Comparison : Unlike IDNB, 1-iodo-2,3-dimethoxybenzene-d6 has electron-donating methoxy groups. These groups reduce the electrophilicity of the iodine-substituted carbon, likely resulting in lower reactivity in GST-mediated reactions.

1-Chloro-2,4-dinitrobenzene (CDNB)

  • Structure : Chlorine at position 1, nitro groups at positions 2 and 4.
  • Reactivity : CDNB is the benchmark substrate for GST activity due to its high electrophilicity. Its reaction rate with GSTs is significantly faster than that of iodinated analogs like IDNB .
  • Comparison : The iodine atom in this compound is a poorer leaving group compared to chlorine in CDNB, further reducing its utility in enzymatic assays.

Deuterated Methoxybenzene Derivatives

1,3-Dimethoxybenzene-d4

  • Structure : Deuterated at four positions on the aromatic ring, with methoxy groups at 1 and 3.
  • Applications : Used as an internal standard in mass spectrometry and NMR due to its isotopic purity (>98 atom% D) .
  • Comparison : The absence of iodine in this compound limits its utility in reactions requiring halogen participation (e.g., Ullmann coupling).

1,3-Dimethoxybenzene-d10

  • Structure : Fully deuterated methoxy groups and aromatic ring.
  • Applications : Primarily employed in solvent studies and as a deuterated reference compound .

Diiodobenzene Derivatives

1,3-Diiodobenzene

  • Structure : Iodine atoms at positions 1 and 3.
  • Properties: Higher molecular weight (329.90 g/mol) and density (2.47 g/cm³) compared to mono-iodinated analogs .
  • Reactivity : Diiodinated compounds are less reactive in substitution reactions due to steric hindrance and reduced electrophilicity.

o-Diiodobenzene

  • Structure : Iodine atoms at positions 1 and 2.

Key Research Findings and Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity in GST Assays
This compound C₈D₆H₃IO₂ 2,3-OCH₃, 1-I ~270.1* Low (electron-donating groups)
1-Iodo-2,4-dinitrobenzene C₆H₃IN₂O₄ 2,4-NO₂, 1-I 263.96 High (electron-withdrawing groups)
1,3-Dimethoxybenzene-d4 C₆D₄(OCH₃)₂ 1,3-OCH₃ 142.18 N/A (non-reactive standard)
1,3-Diiodobenzene C₆H₄I₂ 1,3-I 329.90 Low (steric hindrance)

*Estimated based on deuterium substitution.

Critical Analysis of Reactivity Trends

  • Electronic Effects : Methoxy groups donate electron density via resonance, reducing the electrophilicity of the iodine-bearing carbon. This contrasts sharply with nitro groups in IDNB, which withdraw electron density and enhance reactivity .
  • Deuterium Isotope Effects : While deuterium substitution minimally affects chemical reactivity, it significantly alters physical properties (e.g., boiling point, NMR chemical shifts), making the d6 variant valuable as a spectroscopic tracer .
  • Steric Considerations : Bulky substituents (e.g., diiodo groups) hinder reaction progress, as seen in the low yields of Ullmann couplings involving polyhalogenated arenes .

Notes and Limitations

  • Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs and general principles.
  • The compound’s primary utility lies in niche applications (e.g., isotopic labeling), whereas halogenated nitrobenzenes dominate enzymatic and synthetic studies.

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